molecular formula C25H29ClN2O5S B14327541 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)piperazine maleate CAS No. 101040-81-7

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)piperazine maleate

Cat. No.: B14327541
CAS No.: 101040-81-7
M. Wt: 505.0 g/mol
InChI Key: NWBGRHZETYROFJ-WLHGVMLRSA-N
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Description

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)piperazine maleate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)piperazine maleate typically involves multiple steps:

    Formation of the Dibenzothiepin Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzothiepin structure.

    Chlorination: Introduction of the chlorine atom at the 8th position is achieved using chlorinating agents such as thionyl chloride.

    Attachment of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Maleate Formation: The final step involves the formation of the maleate salt by reacting the compound with maleic acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)piperazine maleate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and dibenzothiepin moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)piperazine maleate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antipsychotic properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Receptors, enzymes, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
  • 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-ethylpiperazine

Uniqueness

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)piperazine maleate is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

101040-81-7

Molecular Formula

C25H29ClN2O5S

Molecular Weight

505.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-methoxyethyl)piperazine

InChI

InChI=1S/C21H25ClN2OS.C4H4O4/c1-25-13-12-23-8-10-24(11-9-23)19-14-16-4-2-3-5-20(16)26-21-7-6-17(22)15-18(19)21;5-3(6)1-2-4(7)8/h2-7,15,19H,8-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NWBGRHZETYROFJ-WLHGVMLRSA-N

Isomeric SMILES

COCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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